5-Ethylbarbituric acid
Overview
Description
Synthesis Analysis
5-Ethylbarbituric acid and its derivatives can be synthesized through a variety of chemical reactions. A common method involves the Knoevenagel condensation of barbituric acid with different aldehydes in the presence of a catalyst such as glacial acetic acid. This reaction is a key step in creating a wide range of barbituric acid derivatives with varied substituents, demonstrating the versatility of 5-Ethylbarbituric acid synthesis (Wang Jun-ling, 2008).
Molecular Structure Analysis
The molecular structure of 5-Ethylbarbituric acid derivatives has been extensively studied. For instance, the crystal structure of 5-ethyl-5-(3′-methylbut-2′-enyl) barbituric acid, a related compound, was determined to be monoclinic, showcasing the intricate arrangements of atoms and the hydrogen bonding patterns that contribute to its stability and chemical reactivity (G. Jones & P. Andrews, 1981).
Chemical Reactions and Properties
Barbituric acid derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the reaction of 6-aminouracils with aldehydes under FeCl3·6H2O catalysis in water highlights the reactivity of barbituric acid derivatives towards forming 5-alkyl/arylidenebarbituric acids. This demonstrates the compounds' versatility in undergoing domino reactions under benign conditions (S. J. Kalita, Hormi Mecadon, & D. Deka, 2014).
Physical Properties Analysis
The physical properties of 5-Ethylbarbituric acid and its derivatives, such as melting points and solubility, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure, including its crystal form and hydrogen bonding patterns. For instance, the phase transition of 5-butyl-5-ethylbarbituric acid at low temperature indicates the impact of temperature on its physical state and properties (G. Nichol & W. Clegg, 2005).
Chemical Properties Analysis
The chemical properties of 5-Ethylbarbituric acid derivatives are characterized by their reactivity, stability, and the types of chemical bonds and interactions they can form. Studies on radical formation in irradiated crystals of barbituric acid derivatives, for example, provide insights into the compound's stability and reactivity under high-energy conditions (R. Boyum, E. Sagstuen, & T. Henriksen, 1979).
Scientific Research Applications
Formation of Free Radicals : Research by Gutiérrez and Benson (1974) revealed that irradiation of 5-ethylbarbituric acid leads to the formation of free radicals, specifically through hydrogen abstraction from the pyrimidine ring, indicating its potential use in studies involving free radical chemistry and radiation effects on organic molecules (Gutiérrez & Benson, 1974).
Metabolism Studies : Investigations into the metabolism of various barbiturates have identified 5-ethylbarbituric acid as a metabolite. For instance, Kluepfel, Lancini, and Sartori (1965) found that Streptomyces mediterranei transforms small quantities of barbital into compounds including 5-ethylbarbituric acid, highlighting its role in microbial metabolism studies (Kluepfel, Lancini, & Sartori, 1965).
Pharmacological Research : The compound has been explored in pharmacological contexts. For example, Maynert and Dawson (1952) studied the metabolites of pentobarbital, a well-known barbiturate, and identified derivatives of 5-ethylbarbituric acid, contributing to our understanding of drug metabolism (Maynert & Dawson, 1952).
Chemical Synthesis and Transformation : The role of 5-ethylbarbituric acid in chemical synthesis has been explored, such as in the work of Pinhey and Rowe (1980), who used derivatives of this compound in the synthesis of pharmaceuticals like ibuprofen and phenobarbital (Pinhey & Rowe, 1980).
Study of Drug Action and Toxicology : Research has also focused on the effects of various barbiturates, including 5-ethylbarbituric acid derivatives, on biological systems. For example, Skerritt and Macdonald (1984) examined the actions of convulsant barbiturates on mouse neurons in cell culture, contributing to our understanding of their neuropharmacological effects (Skerritt & Macdonald, 1984).
Safety And Hazards
properties
IUPAC Name |
5-ethyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLDVACNZDTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179850 | |
Record name | 5-Ethylbarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylbarbituric acid | |
CAS RN |
2518-72-1 | |
Record name | 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2518-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethylbarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-ETHYLBARBITURIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66908 | |
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Record name | 5-ETHYLBARBITURIC ACID | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Ethylbarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-ETHYLBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX33TC4GHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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